Ethyl 6-phenylpiperidine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-phenylpiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-6-9-12(15-13)11-7-4-3-5-8-11/h3-5,7-8,12-13,15H,2,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYDSCPXUVCTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647078 | |
| Record name | Ethyl 6-phenylpiperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137664-24-4 | |
| Record name | Ethyl 6-phenylpiperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Ethyl 6 Phenylpiperidine 2 Carboxylate and Analogues
Retrosynthetic Analysis for the Ethyl 6-phenylpiperidine-2-carboxylate Core Structure
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by conceptually breaking it down into simpler, commercially available starting materials. For this compound, several logical disconnections can be envisioned, highlighting the key bond formations required for its assembly.
A primary retrosynthetic approach involves the disconnection of the piperidine (B6355638) ring itself. This can be achieved through several strategic bond cleavages. One common strategy is the disconnection of the N1-C2 and C5-C6 bonds, which suggests a precursor such as a 6-oxo amino acid derivative. whiterose.ac.uk This intermediate could be formed through the conjugate addition of a β-amino organozinc reagent to an enone. whiterose.ac.uk Another viable disconnection is at the N1-C6 and C2-C3 bonds, pointing towards a strategy involving the cyclization of a linear amino-aldehyde. nih.gov
Alternatively, retrosynthesis can focus on the formation of the C-C bond at the C6 position, suggesting a precursor like a substituted pyridine (B92270) that can be functionalized and subsequently reduced. The introduction of the phenyl group at the 6-position can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, followed by hydrogenation of the pyridine ring. nih.gov
A third approach involves the formation of the ester functionality at the C2 position as a late-stage transformation of a pre-formed 6-phenylpiperidine ring. However, building the substituted piperidine ring with the carboxylate group already in place is often more efficient.
Contemporary and Classical Synthetic Approaches for Piperidine-2-carboxylate Derivatives
The synthesis of piperidine-2-carboxylate derivatives has been an active area of research for decades, leading to the development of a wide range of both classical and modern synthetic methods. nih.govmdpi.com These approaches can be broadly categorized based on the key bond-forming strategies employed.
Asymmetric Synthesis and Enantioselective Methodologies for Chiral this compound
The synthesis of enantiomerically pure chiral piperidines is of paramount importance in drug discovery and development. researchgate.net Several strategies have been developed to achieve high levels of stereocontrol in the synthesis of this compound and its analogues.
One powerful approach involves the use of chiral auxiliaries . wikipedia.org These are stereogenic groups that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For instance, phenylglycinol-derived oxazolopiperidone lactams have been used as versatile intermediates for the enantioselective synthesis of piperidine-containing natural products. nih.gov Similarly, carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have been employed to achieve high diastereoselectivity in the synthesis of 2-substituted dehydropiperidinones, which can be further transformed into chiral piperidine derivatives. cdnsciencepub.com The use of an immobilized galactose auxiliary has also been reported for the stereoselective solid-phase synthesis of chiral piperidine derivatives. researchgate.net
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. nih.gov Enantioselective intramolecular aza-Michael reactions, catalyzed by chiral amines like 9-amino-9-deoxy-epi-hydroquinine, have been successfully used to synthesize enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov Theoretical calculations have provided mechanistic insights that align with the experimental results in these desymmetrization reactions. nih.gov
Chemo-enzymatic methods offer another elegant approach to chiral piperidines. A one-pot amine oxidase/ene imine reductase cascade has been developed to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines, which are key intermediates for various pharmaceuticals. nih.gov
Catalytic Hydrogenation and Reduction Strategies in Piperidine Ring Formation
The reduction of pyridine derivatives is a fundamental and widely used method for the synthesis of piperidines. nih.govresearchgate.net This approach is attractive due to the ready availability of a vast number of substituted pyridines.
Heterogeneous catalysis using transition metals such as palladium, platinum, rhodium, and nickel is a common method for pyridine hydrogenation. nih.govresearchgate.netorganic-chemistry.org For example, a rhodium catalyst has been shown to be effective for the synthesis of 3-substituted piperidines. nih.gov A ruthenium heterogeneous catalyst has been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines. nih.gov The use of a palladium catalyst with additives like hydrochloric acid or triethylamine (B128534) allows for the hydrogenation of bromopyridine derivatives. nih.gov
Homogeneous catalysis offers advantages in terms of selectivity and milder reaction conditions. Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and phenyl pyridine-1(2H)-carboxylate have been used to produce 3-substituted tetrahydropyridines with high enantioselectivity. acs.org
Transfer hydrogenation provides a convenient alternative to using high-pressure hydrogen gas. Borane-ammonia in the presence of a ruthenium catalyst can effectively reduce various heteroaromatic compounds, including pyridines, to their corresponding alicyclic heterocycles. organic-chemistry.org
The stereoselectivity of the reduction is a critical aspect. For instance, the diastereoselective reduction of substituted pyridines to piperidines has been achieved using boron ions in the presence of hydrosilanes, leading to cis-selective products. nih.gov
Intramolecular Cyclization Reactions for Piperidine-2-carboxylate Synthesis (e.g., Aza-Michael, Radical Cyclizations)
Intramolecular cyclization reactions are powerful strategies for constructing the piperidine ring with a high degree of stereocontrol. nih.gov
The intramolecular aza-Michael addition is a prominent method for the synthesis of N-heterocycles. rsc.orgrsc.orgresearchgate.net This reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. Organocatalytic enantioselective intramolecular aza-Michael reactions have been developed for the synthesis of substituted piperidines. nih.gov Both single and double aza-Michael additions have been utilized in the synthesis of piperidine-containing natural products. rsc.org
Radical cyclizations offer a complementary approach to piperidine synthesis. nih.gov For example, the intramolecular radical cyclization of linear amino-aldehydes catalyzed by cobalt(II) has been shown to produce various piperidines. nih.gov Another method involves the intramolecular radical C-H amination/cyclization of linear amines, which can be initiated through electrolysis or copper catalysis. nih.gov
Other notable intramolecular cyclization strategies include:
Reductive amination of ω-amino fatty acids catalyzed by iron complexes. nih.gov
Intramolecular amination of organoboronates , which proceeds via a 1,2-metalate shift. nih.govorganic-chemistry.org
Palladium-catalyzed enantioselective 6-exo aza-Heck cyclization of alkenylcarbamates under redox-neutral conditions. nih.gov
Multicomponent Reactions for Diverse Piperidine-2-carboxylate Derivatives
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. bas.bg MCRs are particularly valuable for generating libraries of structurally diverse compounds for drug discovery. researchgate.net
Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. bas.bgresearchgate.net A pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates can afford substituted piperidines. researchgate.net The use of catalysts such as nano-sulfated zirconia, nano-structured ZnO, nano-γ-alumina, and nano-ZSM-5 zeolites can facilitate these reactions under mild conditions. bas.bg
The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. researchgate.netebrary.netyoutube.com While the Passerini reaction involves three components, the Ugi reaction combines four components to produce α-acylaminoamides. ebrary.net These reactions have been utilized to create diverse libraries of piperidine-based compounds with potential biological activity. researchgate.net Interrupted versions of the Ugi and Passerini reactions have also been explored to generate novel peptide-like scaffolds. acs.org
Amination Reactions in the Construction of Substituted Piperidine Scaffolds
Amination reactions are fundamental to the construction of the piperidine ring, as they introduce the key nitrogen atom.
Reductive amination is a widely used method for forming C-N bonds and is a cornerstone of piperidine synthesis. nih.govtandfonline.comchim.itresearchgate.net This two-step process typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine, followed by reduction. researchgate.netresearchgate.net The double reductive amination of dicarbonyl compounds is a straightforward approach to the piperidine skeleton. chim.it Borane-pyridine complex has been shown to be an effective reagent for the reductive amination of piperidines with aldehydes. tandfonline.com
Intramolecular amination reactions, as discussed in section 2.2.3, are also crucial. These include the cyclization of amino alcohols, which can be achieved in a one-pot procedure using thionyl chloride. organic-chemistry.org The reaction of primary amines with dihaloalkanes is another classical method for forming the piperidine ring, though it can be associated with harsh conditions. mdpi.comresearchgate.net More recently, electroreductive cyclization of imines with terminal dihaloalkanes has been developed as a milder alternative. nih.govresearchgate.net
Copper(II) carboxylate promoted intramolecular carboamination of unactivated olefins provides access to N-functionalized pyrrolidines and piperidines. nih.gov This method involves the formation of both a new C-N and a new C-C bond in a single operation. nih.gov
Data Tables
Table 1: Comparison of Catalytic Systems for Piperidine Synthesis via Reduction of Pyridines
| Catalyst System | Substrate | Product | Key Features |
| Ruthenium heterogeneous catalyst | Multi-substituted pyridines | cis-Substituted piperidines | Diastereoselective cis-hydrogenation. nih.gov |
| Rhodium catalyst | 3-Substituted pyridines | 3-Substituted piperidines | Effective for specific substitutions. nih.gov |
| Palladium catalyst with HCl or Et3N | Bromopyridine derivatives | Substituted piperidines | Allows for hydrogenation of halogenated pyridines. nih.gov |
| Boron ions with hydrosilanes | Substituted pyridines | cis-Substituted piperidines | Diastereoselective reduction. nih.gov |
| Borane-ammonia with Ruthenium | Pyridines | Piperidines | Transfer hydrogenation, avoids high-pressure H2. organic-chemistry.org |
| Rhodium complex | Phenyl pyridine-1(2H)-carboxylate | 3-Aryl-tetrahydropyridines | Asymmetric reductive Heck reaction, high enantioselectivity. acs.org |
Table 2: Overview of Intramolecular Cyclization Strategies for Piperidine Synthesis
| Reaction Type | Catalyst/Reagent | Precursor | Key Features |
| Aza-Michael Addition | Chiral amine organocatalyst | α,β-Unsaturated amino ester | Enantioselective, desymmetrization possible. nih.gov |
| Radical Cyclization | Cobalt(II) catalyst | Linear amino-aldehyde | Forms various piperidines. nih.gov |
| Radical C-H Amination | Electrolysis or Copper catalyst | Linear amine | C-H activation strategy. nih.gov |
| Reductive Amination | Iron catalyst/Phenylsilane | ω-Amino fatty acid | Reductive cyclization cascade. nih.gov |
| Aza-Heck Cyclization | Palladium catalyst/Chiral ligand | Alkenylcarbamate | Enantioselective, redox-neutral. nih.gov |
| Amination of Organoboronates | - | Methoxyamine-containing boronic ester | Proceeds via a 1,2-metalate shift. nih.gov |
Derivatization and Functional Group Interconversions of the this compound Moiety
The this compound scaffold serves as a versatile template for chemical modification, allowing for the systematic exploration of structure-activity relationships through the derivatization of its key functional groups. The primary sites for functional group interconversion are the ethyl carboxylate group and the secondary amine within the piperidine ring. These modifications enable the synthesis of a diverse library of analogues with varied physicochemical properties.
Transformations of the Carboxylate Group
The ester functionality is a highly adaptable handle for a range of chemical transformations, including hydrolysis, reduction, and amidation.
Hydrolysis to Carboxylic Acid
The ethyl ester of 6-phenylpiperidine-2-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid. This transformation is typically achieved under acidic or basic conditions. Acid-catalyzed hydrolysis often involves refluxing the ester with a strong mineral acid, such as hydrochloric acid (HCl), in a suitable solvent like aqueous dioxane. google.com This conversion is a crucial step, as the resulting carboxylic acid is a key intermediate for further derivatizations, most notably amidation reactions. google.com
Table 1: Representative Conditions for Ester Hydrolysis
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 3-[3,4-dimethyl-4-(3-hydroxyphenyl)-1-piperidinyl]-2-(cyclohexylmethyl)-propanoic acid ethyl ester | 6N HCl, Dioxane, Reflux | 3-[3,4-dimethyl-4-(3-hydroxyphenyl)-1-piperidinyl]-2-(cyclohexylmethyl)-propanoic acid | google.com |
Reduction to Primary Alcohol
The carboxylate group can be reduced to a primary alcohol, which introduces a new point for diversification. This reduction can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. chemguide.co.uk The reaction proceeds via an aldehyde intermediate, which is immediately reduced to the alcohol. chemguide.co.uk Milder and more chemoselective methods have also been developed, including manganese-catalyzed hydrosilylation, which can reduce esters to alcohols efficiently. nih.govorganic-chemistry.org Another green approach involves a one-pot thioesterification of the corresponding carboxylic acid followed by reduction with sodium borohydride (B1222165) (NaBH₄) in an aqueous ethanol (B145695) medium. rsc.org
Table 2: Selected Methods for Reduction of Esters/Acids to Alcohols
| Substrate Type | Reagents and Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Carboxylic Acid | LiAlH₄, Dry Diethyl Ether, Room Temp., then H₂SO₄ (aq) | Primary Alcohol | Strong, non-selective reducing agent. | chemguide.co.uk |
| Ester | [MnBr(CO)₅], PhSiH₃, 2-MTHF, 80 °C | Primary Alcohol | Catalytic, tolerates various functional groups. | nih.gov |
| Carboxylic Acid | 1. Dipyridyldithiocarbonate (DPDTC) 2. NaBH₄, 95% EtOH, rt | Primary Alcohol | Mild, one-pot procedure in green reaction media. | rsc.org |
Amidation
Conversion of the carboxylate functionality into an amide is a common and significant derivatization. This can be achieved through a two-step process involving initial hydrolysis to the carboxylic acid, followed by reaction with a desired amine in the presence of a coupling agent. google.comacgpubs.org Commonly used coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). acgpubs.orgnih.gov Alternatively, direct amidation of the ester can be performed by heating it with an amine, sometimes facilitated by a catalyst. mdpi.com For instance, titanium(IV) chloride has been shown to mediate the direct condensation of carboxylic acids and amines effectively. nih.gov
Table 3: Examples of Amidation Reactions
| Carboxyl Source | Amine | Coupling Agent/Conditions | Product | Reference |
|---|---|---|---|---|
| Piperidine-carboxylic acid | Amine | Dicyclohexylcarbodiimide (DCC) | Piperidine-carboxamide | google.com |
| Chromone-2-carboxylic acid | 4-amino-N-Boc piperidine | EDC·HCl, DMAP, DCM, rt | (Chromone-2-carbonyl)-piperidine amide | acgpubs.org |
| Benzoic Acid | Aniline | TiCl₄, Pyridine, 85 °C | N-phenylbenzamide | nih.gov |
Transformations of the Piperidine Ring
The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes reactions such as N-alkylation and N-acylation. These modifications are fundamental in modulating the polarity, basicity, and steric profile of the molecule.
N-Alkylation
The piperidine nitrogen can be alkylated by reacting it with various alkylating agents, such as alkyl halides or compounds with other suitable leaving groups. For example, the nitrogen can be alkylated by reaction with a haloalkyl ester in the presence of a base. google.com This introduces a side chain that can itself contain further functional groups for subsequent derivatization.
Table 4: Representative N-Alkylation Reaction
| Piperidine Derivative | Alkylating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine | 4-chloro-2-cyclohexylbutanoic acid, ethyl ester | Base | 4-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidine]butanoic acid, ethyl ester | google.com |
N-Acylation
N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. This transformation converts the secondary amine into a neutral amide or carbamate, which can significantly alter the compound's biological properties. The synthesis of N-acyl piperidine derivatives is a widely used strategy in medicinal chemistry. researchgate.net
Table 5: General Scheme for N-Acylation
| Piperidine Substrate | Acylating Agent | General Product | Reference |
|---|---|---|---|
| This compound | R-COCl (Acid Chloride) | Ethyl 1-acyl-6-phenylpiperidine-2-carboxylate | researchgate.net |
| This compound | (R-CO)₂O (Acid Anhydride) | Ethyl 1-acyl-6-phenylpiperidine-2-carboxylate | researchgate.net |
Structure Activity Relationships Sar of Ethyl 6 Phenylpiperidine 2 Carboxylate Analogues
Correlating Phenyl Ring Substitutions with Biological Activity
Modifications to the phenyl ring of ethyl 6-phenylpiperidine-2-carboxylate analogues have a significant impact on their biological activity. Research into compounds structurally related to methylphenidate, which shares the core phenylpiperidine acetate (B1210297) scaffold, has provided valuable insights into these relationships.
Studies have shown that the introduction of substituents on the phenyl ring can modulate the potency and selectivity of these compounds for monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). For instance, halogenation of the aromatic ring with chlorine, as seen in threo-3,4-dichloromethylphenidate, has been found to increase the affinity for inhibiting dopamine transport. researchgate.net This suggests that electron-withdrawing groups can enhance the interaction with the transporter protein.
Further investigations into 2-benzoylpiperidine analogues, which are structural hybrids of methylphenidate, have reinforced the importance of phenyl ring substitution. researchgate.net A significant correlation was found between the potency of these benzoylpiperidines and methylphenidate binding data, indicating that the SAR of methylphenidate analogues can be applicable to related structures. researchgate.net Specifically, the 3,4-dichloroaryl substitution proved to be one of the more potent variations among both benzoylpiperidines and methylphenidate analogues. researchgate.net
Quantitative structure-activity relationship (QSAR) studies on threo-methylphenidate analogues have provided a more detailed understanding. These studies suggest that for optimal activity, substituents should be bulky primarily within the plane of the phenyl ring. researchgate.net Substituents with significant bulk extending above or below the plane of the ring tend to decrease binding affinity. researchgate.net The placement of electron-withdrawing groups, such as halogens, at the 3' and 4' positions of the phenyl ring is suggested to be a favorable modification for enhancing binding affinity. researchgate.net
In a different but related class of piperidine-based compounds, the introduction of a powerful electron-withdrawing cyano group resulted in a highly potent and selective ligand for the DAT. nih.gov This further underscores the role of electronic effects on the phenyl ring in determining the pharmacological profile.
The following table summarizes the effects of various phenyl ring substitutions on the activity of this compound analogues and related compounds:
| Substitution | Position(s) | Observed Effect on Activity | Reference(s) |
| 3,4-Dichloro | Phenyl Ring | Increased affinity for DAT | researchgate.net |
| 4-Chloro | Phenyl Ring | Potent DAT inhibition | nih.gov |
| Electron-withdrawing groups (e.g., halogens) | 3', 4' | Favorable for binding affinity | researchgate.net |
| Bulky groups (in-plane) | Phenyl Ring | Optimal for activity | researchgate.net |
| Bulky groups (out-of-plane) | Phenyl Ring | Decreased binding affinity | researchgate.net |
| Cyano group | Phenyl Ring | Potent and selective for DAT | nih.gov |
This data collectively indicates that the electronic properties and steric profile of substituents on the phenyl ring are critical determinants of the biological activity of this compound and its analogues.
Elucidating the Impact of Piperidine (B6355638) Ring Modifications on Receptor Interaction and Potency
Modifications to the piperidine ring of this compound and its analogues are a key strategy for modulating their pharmacological properties. The piperidine moiety is a fundamental component of numerous pharmaceuticals and its structural alterations can significantly influence receptor binding and potency. mdpi.comnih.gov
Research on methylphenidate analogues, which share the phenylpiperidine scaffold, has demonstrated that N-alkylation of the piperidine ring can alter the structure-activity relationship (SAR) of the aromatic ring. nih.gov Introducing various alkyl and aryl groups on the piperidine nitrogen has been explored to develop potential cocaine antagonists. nih.gov For instance, N-alkylation with a 4-chlorobenzyl group resulted in a compound that was twofold more potent than methylphenidate in [³H]WIN 35,428 binding and about 1.5-fold more potent in [³H]dopamine uptake assays. nih.gov Conversely, large N-aryl substituted analogues were found to be significantly less active than their N-benzyl counterparts. nih.gov
Further studies have explored functionalization at other positions of the piperidine ring. An organometallic-based approach has been developed to synthesize erythro-methylphenidate analogues with functional groups at the C5′ position of the piperidine ring. nih.gov This methodology allows for a wide range of functional groups to be introduced with high stereoselectivity, which would be challenging to achieve through conventional synthetic methods. nih.gov
In the context of other piperidine-based compounds, it has been shown that the piperidine ring is essential for analgesic activity in certain classes of molecules. longdom.org The conformation of the piperidine ring can also play a crucial role. For example, constraining the piperidine ring in a boat conformation through bridging moieties was well-tolerated by the P2Y₁₄ receptor, suggesting a high degree of flexibility in the receptor's binding pocket. nih.gov This indicates that the receptor can accommodate various piperidine ring conformations. nih.gov
The following table summarizes the impact of various piperidine ring modifications on the activity of this compound analogues and related structures:
| Modification | Position on Piperidine Ring | Observed Effect on Activity | Reference(s) |
| N-alkylation (4-chlorobenzyl) | 1 (Nitrogen) | 2-fold more potent than methylphenidate in [³H]WIN 35,428 binding | nih.gov |
| Large N-aryl substitution | 1 (Nitrogen) | Significantly less active than N-benzyl analogues | nih.gov |
| Functionalization | 5' (Carbon) | Accessible through organometallic synthesis for creating diverse analogues | nih.gov |
| Bridged moieties | Ring constraint | Maintained affinity for P2Y₁₄R, suggesting receptor tolerance for different conformations | nih.gov |
These findings highlight the versatility of the piperidine ring as a scaffold for modification. Alterations to the nitrogen substituent and other ring positions can fine-tune the potency and receptor interaction profile of this compound analogues.
Investigating the Role of the Ester Moiety in Pharmacological Profiles
The ester moiety of this compound and its analogues is a critical determinant of their pharmacological profiles, influencing both potency and metabolic stability. The transformation of an acidic group into an ester can favorably alter the pharmacokinetic and pharmacodynamic properties of a drug. researchgate.net
In the context of methylphenidate analogues, the methyl ester is considered optimal for dopamine transporter (DAT) reuptake inhibition, although it is not strictly essential for this activity. researchgate.net This suggests that while the ester group contributes significantly to the interaction with the transporter, other functional groups can also confer activity. Bioisosteric replacement of the ester with amido or heterocyclic groups in a series of GABAB positive allosteric modulators resulted in a loss of significant activity, highlighting the specific importance of the ester in that particular scaffold. researchgate.net
The nature of the alkyl portion of the ester can also have a profound effect. In a series of ketamine analogues, which are structurally distinct but also feature an ester group, short-chain aliphatic esters were found to retain the desirable anesthetic and analgesic properties of the parent compound while being rapidly metabolized, thus minimizing side effects. mdpi.com This demonstrates that the ester group can be engineered to control the duration of action of a drug.
Furthermore, the carbonyl group of the ester can participate in crucial hydrogen bonding interactions, while the aliphatic ethyl group can engage in hydrophobic interactions, both of which can enhance pharmacological properties. researchgate.net In some cases, masking a carboxylate group as an ester prodrug has been employed to improve in vivo efficacy. nih.gov
The following table summarizes the influence of the ester moiety on the pharmacological profiles of this compound and related compounds:
| Modification of Ester Moiety | Compound Class | Observed Effect | Reference(s) |
| Presence of methyl ester | Methylphenidate analogues | Optimal for DAT reuptake inhibition | researchgate.net |
| Bioisosteric replacement (amide/heterocycle) | GABAB modulators | Loss of significant activity | researchgate.net |
| Short-chain aliphatic esters | Ketamine analogues | Retained activity with rapid metabolism | mdpi.com |
| Ester prodrug formation | P2Y₁₄R antagonists | Improved in vivo efficacy | nih.gov |
Stereochemical Influences on the Bioactivity of this compound and Related Structures
The stereochemistry of this compound and its analogues is a critical factor governing their biological activity. These molecules typically possess at least two chiral centers, leading to the existence of four possible stereoisomers (enantiomers and diastereomers), each with a potentially unique pharmacological profile. wikipedia.org
In the case of methylphenidate, a closely related compound, it is most commonly used as a pair of diastereomers rather than as a single enantiomer or a mixture of all four isomers. wikipedia.org This highlights the significant differences in activity that can exist between stereoisomers. For instance, the threo-diastereomer of methylphenidate is a potent dopamine transporter (DAT) reuptake inhibitor. researchgate.net
The relative orientation of the substituents on the piperidine ring plays a crucial role. In a series of piperidine-3-carboxylic acid esters, the cis-disubstituted isomer was found to be only about twofold more potent than its trans isomer. nih.gov This contrasts sharply with the tropane (B1204802) series of compounds, where epimerization at the C-2 position from a beta to an alpha configuration can lead to a 30- to 200-fold decrease in activity. nih.gov The smaller difference in potency for the piperidines may be due to their greater conformational flexibility, allowing both cis and trans isomers to adapt to the binding site on the DAT. nih.gov
The following table illustrates the influence of stereochemistry on the bioactivity of this compound and related structures:
| Stereochemical Feature | Compound Class | Observed Effect | Reference(s) |
| Diastereomers | Methylphenidate | Threo-isomer is a potent DAT reuptake inhibitor | researchgate.net |
| Cis vs. Trans Isomers | Piperidine-3-carboxylic acid esters | Cis isomer is ~2-fold more potent than the trans isomer | nih.gov |
| Enantiomers | Methylphenidate analogues | Can be synthesized in enantioenriched form for specific pharmacological testing | nih.gov |
Computational Chemistry and in Silico Approaches in Ethyl 6 Phenylpiperidine 2 Carboxylate Research
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of Ethyl 6-phenylpiperidine-2-carboxylate. DFT methods, such as the widely used B3LYP functional, allow for the optimization of the molecule's three-dimensional geometry and the calculation of various electronic descriptors. nih.govespublisher.com
Electronic Structure and Frontier Molecular Orbitals: The electronic properties are primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. espublisher.com For aromatic and heterocyclic systems like the one , HOMO and LUMO orbitals are often distributed across the π-conjugated parts of the molecule. In similar structures, the HOMO is typically located on the phenyl and piperidine (B6355638) rings, while the LUMO may be centered on the carboxylate group. espublisher.comresearchgate.net
Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated to predict how the molecule will behave in a chemical reaction. These include:
Ionization Potential (I): Directly related to the energy of the HOMO.
Electron Affinity (A): Directly related to the energy of the LUMO.
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating high reactivity.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential (electron-rich), often associated with heteroatoms like oxygen and nitrogen, which are likely sites for electrophilic attack. Blue regions denote positive potential (electron-poor), typically around hydrogen atoms, indicating sites for nucleophilic attack. For this compound, the carbonyl oxygen of the ester group would be a region of strong negative potential.
| DFT Calculated Parameter | Significance for this compound | Typical Findings in Related Molecules |
| HOMO Energy | Indicates electron-donating capability (e.g., in receptor interactions). | Localized on phenyl and piperidine rings. espublisher.com |
| LUMO Energy | Indicates electron-accepting capability. | Often localized on the ester/carboxylate group. espublisher.com |
| HOMO-LUMO Gap | Index of chemical stability and reactivity. A smaller gap suggests higher reactivity. | Varies based on substituents and conformation. |
| Dipole Moment | Measures the overall polarity of the molecule, affecting solubility and binding. | Non-zero due to the presence of N and O atoms. |
| MEP Surface | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | Negative potential near carbonyl oxygen; positive potential near N-H proton. researchgate.net |
Molecular Docking and Dynamics Simulations for Ligand-Target Binding Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for exploring how this compound might interact with biological targets like proteins or enzymes. mdpi.comnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking algorithms place the ligand in various positions and conformations within the protein's binding site and use a scoring function to estimate the binding affinity, typically expressed as a binding energy (kcal/mol). nih.gov Piperidine-containing molecules are known to interact with a variety of receptors, including sigma (σ) receptors and acetylcholinesterase (AChE). acgpubs.orgnih.gov Docking studies of analogous phenylpiperidine derivatives reveal key interactions:
Hydrogen Bonds: The ester carbonyl oxygen and the piperidine nitrogen (if protonated) can act as hydrogen bond acceptors and donors, respectively. These bonds are critical for anchoring the ligand in the binding site. nih.gov
π-π Stacking: The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the target's binding pocket. mdpi.com
Hydrophobic Interactions: The ethyl group and the phenyl ring contribute to favorable hydrophobic interactions with nonpolar residues.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time (from nanoseconds to microseconds). mdpi.comnih.gov MD simulations provide a more realistic physiological model by incorporating the flexibility of both the ligand and the protein, as well as the surrounding solvent. mdpi.com Analysis of MD trajectories can confirm the stability of the binding pose predicted by docking, identify conformational changes in the protein upon ligand binding, and calculate the binding free energy with greater accuracy. nih.gov For a complex of this compound with a target, MD could reveal the persistence of key hydrogen bonds and the dynamic stability of hydrophobic and stacking interactions. nih.gov
| Simulation Technique | Objective | Key Insights for this compound |
| Molecular Docking | Predict binding pose and estimate affinity. | Identification of potential targets (e.g., AChE, σ receptors); prediction of key interactions like H-bonds and π-π stacking. acgpubs.orgnih.gov |
| Molecular Dynamics | Assess the stability and dynamics of the ligand-protein complex. | Confirmation of binding pose stability; analysis of conformational flexibility; refinement of binding free energy. nih.govnih.gov |
| Binding Free Energy Calculation | Quantify the strength of the ligand-target interaction. | Provides a more accurate estimation of binding affinity than docking scores alone. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR models could be developed to predict its pharmacological properties (e.g., receptor affinity, enzyme inhibition) and to guide the design of new, more potent analogs.
A QSAR study involves:
Data Set: A collection of structurally related molecules with experimentally measured biological activities.
Descriptor Calculation: For each molecule, numerical values known as molecular descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). nih.govmdpi.com
Model Building: Statistical methods, such as multilinear regression (MLR) or machine learning algorithms (e.g., Support Vector Machines), are used to create an equation that links the descriptors to the activity. nih.gov
For a series of analogs of this compound, a QSAR model might reveal that specific properties are crucial for activity. For example, studies on related 4-phenylpiperidines have shown that lipophilicity (e.g., ALogP) and the presence of specific aromatic substituents are significant for D2 receptor affinity and monoamine oxidase (MAO) inhibition. scispace.com A QSAR model could quantify the impact of modifying the phenyl ring, altering the ester group, or adding substituents to the piperidine ring, thus enabling predictive pharmacology and the optimization of lead compounds. nih.govscispace.com
Conformational Analysis and Energetic Landscapes of Piperidine-2-carboxylate Systems
The three-dimensional shape (conformation) of this compound is critical to its ability to interact with biological targets. The piperidine ring is not planar and can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. researchgate.netrsc.org
Boat and Twist-Boat Conformations: While higher in energy than the chair form, these conformations can be relevant, particularly in strained ring systems or upon binding to a receptor that requires a specific shape. nih.govnih.gov Puckering parameters (Q, θ, φ) are used to precisely describe the exact shape of the ring. nih.gov For instance, a study of a related 2,6-diphenylpiperidine derivative found it adopted a twisted boat conformation in its crystal structure. nih.gov
| Conformation | Description | Relevance to this compound |
| Chair | Generally the most stable; substituents are axial or equatorial. | The lowest energy ground-state conformation is likely a chair form, with large substituents preferring the equatorial position to minimize steric hindrance. researchgate.net |
| Boat | Higher energy conformation; can lead to steric clashes (bowsprit-flagpole interactions). | May be adopted in specific environments, such as a constrained receptor binding site. |
| Twist-Boat | An intermediate conformation between two boat forms, often more stable than a true boat. | Has been observed in crystal structures of similar highly substituted piperidines. nih.gov |
Advanced Analytical Methodologies for Characterization and Quantification of Ethyl 6 Phenylpiperidine 2 Carboxylate
High-Resolution Spectroscopic Techniques for Complex Structural Elucidation
High-resolution spectroscopic methods are indispensable for the detailed structural analysis of organic molecules. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide profound insights into the molecular framework and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for Ethyl 6-phenylpiperidine-2-carboxylate This table is predictive and based on the analysis of structurally similar compounds.
| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 (m) | 127.0 - 140.0 |
| Piperidine-H (C6) | ~4.0 (dd) | ~60.0 |
| Piperidine-H (C2) | ~3.5 (dd) | ~55.0 |
| Piperidine-H (C3, C4, C5) | 1.50 - 2.20 (m) | 25.0 - 35.0 |
| O-CH₂ (Ethyl) | ~4.1 (q) | ~61.0 |
| CH₃ (Ethyl) | ~1.2 (t) | ~14.0 |
| C=O (Ester) | - | ~172.0 |
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy. For this compound (C₁₄H₁₉NO₂), the expected exact mass would be a key identifier. Fragmentation patterns observed in the mass spectrum would further corroborate the structure, with characteristic losses of the ethoxycarbonyl group and fragmentation of the piperidine (B6355638) ring.
Advanced Chromatographic Separation Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating the target compound from impurities and for resolving enantiomers in chiral samples.
High-Performance Liquid Chromatography (HPLC):
HPLC is a cornerstone for assessing the purity of pharmaceutical intermediates and active ingredients. For piperidine-carboxylate derivatives, reversed-phase HPLC methods are commonly employed. Purity analysis is critical and often a prerequisite for further biological or chemical studies, with purity levels frequently exceeding 98%.
For chiral compounds like many substituted piperidines, chiral HPLC is the method of choice for determining the enantiomeric excess (e.e.). This is vital as different enantiomers of a molecule can exhibit distinct biological activities.
Gas Chromatography (GC):
Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. While less common for non-volatile piperidine salts, the ester form, this compound, could potentially be analyzed by GC-MS. This method would provide both retention time data for purity assessment and mass spectral data for identity confirmation.
Table 2: Typical Chromatographic Conditions for the Analysis of Piperidine Carboxylate Derivatives This table presents generalized conditions based on methods for similar compounds.
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |
|---|---|---|---|---|
| HPLC | C18 reversed-phase | Acetonitrile/Water gradient with additives (e.g., formic acid) | UV (e.g., 254 nm) or MS | Purity Assessment |
| Chiral HPLC | Chiral stationary phase (e.g., polysaccharide-based) | Hexane/Isopropanol | UV | Enantiomeric Excess |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | Purity and Identity |
X-ray Crystallography for Solid-State Structure Determination of Piperidine-2-carboxylate Analogues
X-ray crystallography provides unambiguous proof of molecular structure in the solid state, including absolute configuration. While a crystal structure for this compound is not publicly documented, analysis of related piperidine-1-carboxylate and other derivatives offers significant insights into the likely solid-state conformation. nih.gov
In a study of phenyl piperidine-1-carboxylate, the piperidine ring was found to adopt a chair conformation. nih.gov The dihedral angles between the phenyl ring and the piperidine ring are key parameters determined from such studies. nih.gov For instance, in one analogue, the dihedral angle between the benzene (B151609) ring and the basal plane of the piperidine ring was reported to be 49.55 (8)°. nih.gov
Similarly, the crystal structure of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate reveals detailed conformational information, such as the planarity of fused ring systems and the orientation of substituents. nih.gov
Table 3: Crystallographic Data for an Analogous Piperidine Carboxylate Derivative (Phenyl piperidine-1-carboxylate) nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.2091 (2) |
| b (Å) | 7.6881 (3) |
| c (Å) | 11.2838 (4) |
| β (°) | 97.211 (2) |
| Volume (ų) | 534.39 (3) |
| Z | 2 |
This data provides a solid foundation for understanding the three-dimensional structure that this compound would likely adopt in its crystalline form.
Emerging Trends and Future Directions in Ethyl 6 Phenylpiperidine 2 Carboxylate Research
Rational Design and Synthesis of Next-Generation Piperidine-2-carboxylate Analogues with Enhanced Selectivity and Efficacy
The rational design of new piperidine-2-carboxylate analogues aims to refine their molecular structure to improve how they bind to biological targets and to enhance their therapeutic effects. mdpi.com This involves a deep understanding of structure-activity relationships (SAR), where minor structural modifications can lead to significant changes in biological activity. nih.gov
A key trend is the use of conformational restriction, where the flexibility of the piperidine (B6355638) ring is limited by introducing bridges or bulky groups. acs.org This "locking" of the molecule into a specific shape can enhance its binding affinity and selectivity for a desired biological target over others, potentially reducing side effects. acs.org For example, introducing one- or two-carbon bridges to the piperidine ring has been used to probe receptor binding and improve drug-like properties by increasing the molecule's three-dimensionality. nih.gov
Another advanced approach is the synthesis of chiral analogues. Many biological targets are stereoselective, meaning they interact differently with mirror-image forms (enantiomers) of a drug. Modern synthetic methods focus on producing a single, desired enantiomer, which can lead to a more potent and safer drug. researchgate.netresearchgate.net Techniques such as palladium-promoted annulation and asymmetric synthesis using nitro-Mannich reactions are being employed to create stereochemically pure piperidine derivatives. nih.gov Researchers are also developing modular strategies that combine biocatalytic oxidation with nickel electrocatalysis to build complex piperidines in fewer steps, improving efficiency and cost. news-medical.net
Table 1: Strategies in the Design of Piperidine-2-Carboxylate Analogues
| Design Strategy | Rationale | Desired Outcome | Example Synthetic Method |
| Conformational Restriction | To lock the molecule in its bioactive conformation and reduce off-target binding. acs.org | Enhanced receptor selectivity and affinity. acs.orgnih.gov | Introduction of one- or two-carbon bridges across the piperidine ring. nih.gov |
| Chiral Synthesis | To produce a single enantiomer that interacts optimally with a stereoselective biological target. researchgate.net | Increased potency and improved safety profile. researchgate.net | Enantiospecific synthesis from α-amino acids. researchgate.net |
| Fragment-Based Growth | To introduce new functional groups to the core scaffold to form new interactions with the target. mdpi.com | Improved binding affinity and potency. mdpi.com | Introduction of a benzylamine (B48309) group to a piperidine-3-carboxamide core to interact with the P3 pocket of Cathepsin K. mdpi.com |
| Bioisosteric Replacement | To replace a functional group with another that has similar physical or chemical properties to improve pharmacokinetics. nih.gov | Enhanced metabolic stability and oral bioavailability. nih.gov | Substitution of an ester group with an amidoxime (B1450833) moiety. nih.gov |
Application of Artificial Intelligence and Machine Learning in Piperidine-based Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery of new drugs, including those based on the piperidine scaffold. mednexus.orgjsr.org These technologies can analyze vast datasets of chemical structures and biological activity far more rapidly than traditional methods, significantly accelerating the research and development process. nih.govresearchgate.net
One major application is in virtual screening, where ML algorithms sift through millions of virtual compounds to identify those most likely to be active against a specific biological target. nih.gov This dramatically reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources. mednexus.org
AI is also being used for de novo drug design, where generative models create entirely new molecular structures, such as piperidine derivatives, that are optimized for specific properties like high potency and low toxicity. nih.gov These models can learn the complex relationships between a molecule's structure and its activity, allowing them to design novel candidates with a higher probability of success. nih.gov Furthermore, AI algorithms can predict crucial pharmacokinetic properties, such as solubility, bioavailability, and potential toxicity, early in the discovery process, helping researchers to focus on the most promising candidates. nih.gov
Table 2: AI and Machine Learning in Piperidine Drug Discovery
| AI/ML Application | Description | Impact on Drug Discovery |
| Virtual Screening | Algorithms predict the biological activity of compounds in large digital libraries against a specific target. nih.gov | Accelerates hit identification and reduces the cost of physical screening. nih.gov |
| De Novo Drug Design | Generative models like GANs design novel molecules with optimized properties for a target. nih.gov | Creates innovative piperidine scaffolds that might not be conceived through traditional methods. |
| Property Prediction | ML models predict ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties from a compound's structure. nih.gov | Prioritizes candidates with better drug-like properties and fewer potential safety issues. nih.gov |
| Target Identification | AI analyzes large-scale biological data to uncover new relationships between diseases and potential drug targets. nih.gov | Identifies novel therapeutic opportunities for piperidine-based drugs. |
Exploration of Novel Biological Targets and Therapeutic Applications for Piperidine-2-carboxylate Scaffolds
The versatile structure of the piperidine ring allows its derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comijnrd.org While some applications are well-established, ongoing research continues to identify novel targets and therapeutic uses for piperidine-2-carboxylate and related scaffolds.
Research has demonstrated the potential of piperidine derivatives against a range of diseases, including cancer, inflammatory conditions, Alzheimer's disease, and infectious diseases. ijnrd.orgnih.govajchem-a.com For instance, different piperidine-based compounds have shown inhibitory activity against targets such as:
Dihydrofolate Reductase (DHFR): An important enzyme for DNA synthesis, making it a target for anticancer and antimicrobial drugs. nih.gov
Cathepsin K: An enzyme involved in bone resorption, making its inhibitors potential treatments for osteoporosis. mdpi.com
Anaplastic Lymphoma Kinase (ALK): A target in certain types of cancer. nih.gov
Acetylcholinesterase (AChE): Inhibition of this enzyme is a key strategy for treating Alzheimer's disease. ajchem-a.com
The piperidine scaffold is also being explored for its potential in treating viral diseases, hypertension, and malaria, and for its use as an analgesic (painkiller). ijnrd.org Novel hybrid molecules are being designed where the piperidine-2-carboxylate scaffold is combined with other pharmacophores to create agents that can hit multiple targets simultaneously, a potential strategy for complex diseases like cancer. nih.gov
Table 3: Investigated Therapeutic Targets for Piperidine Scaffolds
| Biological Target | Therapeutic Area | Potential Application |
| Dihydrofolate Reductase (DHFR) nih.gov | Cancer, Infectious Disease | Inhibition of cell proliferation and microbial growth. nih.gov |
| Cathepsin K mdpi.com | Bone Disease | Treatment of osteoporosis by preventing bone degradation. mdpi.com |
| Acetylcholinesterase (AChE) ajchem-a.com | Neurodegenerative Disease | Symptomatic treatment of Alzheimer's disease. ajchem-a.com |
| IκB kinase (IKKb) nih.gov | Inflammation | Anti-inflammatory agents. nih.gov |
| P2Y14 Receptor nih.gov | Inflammation | Treatment of inflammatory conditions like asthma. nih.gov |
| Androgen Receptor (AR) nih.gov | Cancer | Treatment of prostate cancer. nih.gov |
Development of Sustainable and Scalable Synthetic Routes for Pharmaceutical Production
As the therapeutic potential of piperidine derivatives becomes more apparent, there is a growing need for manufacturing processes that are not only efficient and high-yielding but also environmentally sustainable. "Green chemistry" principles are increasingly being applied to the synthesis of pharmaceutical compounds to reduce waste, avoid the use of toxic materials, and lower energy consumption. fau.eu
A key focus is reducing the number of steps in a synthetic sequence. Multistep processes often lead to significant material loss and waste generation. news-medical.net Researchers are developing innovative one-pot reactions and catalytic cascades where multiple chemical transformations occur in a single reaction vessel, streamlining the production process. news-medical.netresearchgate.net
There is also a significant push to move away from costly and often toxic heavy metal catalysts, such as palladium, which are traditionally used in many C-N bond-forming reactions. news-medical.net One promising alternative is organocatalysis, which uses small organic molecules as catalysts. For example, an in situ-generated pyrrolidinium (B1226570) salt has been used as an organoautocatalyst for the highly efficient synthesis of cyclic amines at room temperature, offering a greener alternative to metal-based systems. fau.eu The development of scalable routes, such as those that can be adapted for large-scale industrial production, is crucial for making these promising new drugs accessible. beilstein-journals.orgresearchgate.net
Q & A
Q. Basic
- VT-NMR (Variable Temperature NMR) : Identifies dynamic equilibria between tautomers by observing signal coalescence at elevated temperatures.
- Chiral HPLC with polarimetric detection : Resolves enantiomers using chiral stationary phases.
- DFT calculations : Predict relative stability of stereoisomers using software like Gaussian or ORCA to model energy minima .
How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?
Advanced
Discrepancies often arise from solvent effects, conformational flexibility, or approximations in computational methods. Strategies include:
- Solvent modeling : Use COSMO-RS or explicit solvent MD simulations to refine computational spectra.
- Conformational sampling : Perform Boltzmann-weighted averaging of NMR shifts across low-energy conformers.
- Cross-validation : Compare experimental data (e.g., NOESY for spatial proximity) with predicted coupling constants and NOE patterns .
What experimental design principles apply when optimizing the synthetic yield of this compound using Design of Experiments (DoE)?
Q. Advanced
- Factor screening : Identify critical variables (e.g., temperature, catalyst loading, solvent polarity) via Plackett-Burman designs.
- Response Surface Methodology (RSM) : Model non-linear relationships using Central Composite Designs (CCD) to maximize yield.
- Robustness testing : Introduce deliberate perturbations (e.g., ±5% reagent stoichiometry) to assess process stability . Statistical software (JMP, Minitab) automates analysis and identifies significant interactions.
What strategies exist for analyzing the conformational dynamics of the piperidine ring in solution and solid states?
Q. Advanced
- Solid-state : Use X-ray diffraction to capture static conformations and compare with Hirshfeld surface analysis for intermolecular interactions.
- Solution-state : Apply residual dipolar coupling (RDC) NMR in aligned media to probe anisotropic motion.
- Molecular dynamics (MD) simulations : Parameterize force fields (e.g., GAFF) to predict ring-flipping barriers and correlate with experimental activation energies .
How should researchers address incomplete toxicity or ecological impact data for this compound in grant proposals?
Q. Advanced
- Read-across analysis : Use data from structurally analogous compounds (e.g., ethyl piperidine derivatives) to predict toxicity endpoints, supported by QSAR models.
- High-throughput screening : Employ in vitro assays (e.g., Ames test for mutagenicity) to generate preliminary data.
- Ecological modeling : Estimate biodegradation potential using EPI Suite or BIOWIN algorithms, highlighting data gaps as research objectives .
What methodologies ensure reproducibility when scaling up laboratory-scale synthesis to pilot batches?
Q. Advanced
- Process Analytical Technology (PAT) : Integrate inline FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs).
- Kinetic profiling : Use calorimetry (e.g., RC1e) to map heat flow and avoid thermal runaway during scale-up.
- Purification protocols : Validate column chromatography conditions (stationary phase, gradient elution) using DoE to maintain purity ≥98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
